N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine
Description
N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a 4-aminopyrimidine core substituted with a methyl group at position 6, an ethyl group at the N-position, and a 4-tosylpiperazine moiety at position 2. The tosyl (p-toluenesulfonyl) group enhances lipophilicity and may act as a bioisostere for phosphate groups in kinase inhibition. This compound is of interest in medicinal chemistry, particularly for targeting kinase-driven pathologies such as cancer or inflammatory diseases .
Properties
IUPAC Name |
N-ethyl-6-methyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S/c1-4-19-17-13-15(3)20-18(21-17)22-9-11-23(12-10-22)26(24,25)16-7-5-14(2)6-8-16/h5-8,13H,4,9-12H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFZSUMVDIONSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Tosylpiperazine Moiety: The tosylpiperazine moiety can be introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with tosylpiperazine in the presence of a suitable base.
Ethylation and Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine derivatives class. It has a pyrimidine ring substituted with an ethyl group, a methyl group, and a tosylpiperazine moiety. The compound's unique structure makes it an interesting subject for scientific research applications in chemistry, biology, and medicine.
Scientific Research Applications
This compound has a wide range of scientific research applications:
- Chemistry It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
- Biology It is investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
- Medicine It is explored for its potential therapeutic applications, including as a drug candidate for various diseases.
- Industry It is utilized in developing new materials and as a precursor for synthesizing specialty chemicals.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
- Substitution Nucleophilic substitution reactions can occur at the tosyl group, leading to the formation of different substituted derivatives.
Mechanism of Action
The mechanism of action of N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogs and their distinguishing characteristics:
Pharmacokinetic and Physicochemical Comparisons
- Molecular Weight: The target compound (~450–500 g/mol) exceeds Lipinski’s rule of five, unlike N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine (233.31 g/mol), which may limit oral bioavailability .
- Bioisosteric Effects : The tosyl group mimics phosphate moieties in ATP-binding pockets, similar to methylsulfonyl in ’s compound, enhancing kinase-targeted activity .
Biological Activity
N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine is a synthetic compound belonging to the class of pyrimidine derivatives. Its unique structure, characterized by a pyrimidine core with an ethyl group, a methyl group, and a tosylpiperazine moiety, positions it as a significant candidate for various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C16H22N4OS, indicating the presence of multiple functional groups that contribute to its biological activity. The tosyl group enhances solubility and reactivity, making it an interesting subject for further investigation in medicinal chemistry.
This compound primarily acts by interacting with specific enzymes and receptors involved in neurotransmission. Its potential to inhibit acetylcholinesterase (AChE) suggests applications in treating neurodegenerative diseases such as Alzheimer's disease. AChE inhibition can lead to increased levels of acetylcholine, thereby enhancing neurotransmission and cognitive function.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Acetylcholinesterase Inhibition : This property is crucial for developing treatments for Alzheimer's disease.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further exploration in infectious disease contexts.
- Anticancer Potential : The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer effects.
In vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit AChE effectively. For instance, assays measuring enzyme activity showed a dose-dependent inhibition pattern, highlighting its potential as a therapeutic agent for cognitive enhancement.
In vivo Studies
While in vivo studies are still limited, preliminary animal models suggest that this compound could improve cognitive functions in models of neurodegeneration. Further research is necessary to confirm these findings and elucidate the compound's pharmacokinetics and dynamics in living organisms.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-phenyipiperazin-l-y)pyrimidine derivatives | Varies | Known for acetylcholinesterase inhibition |
| 5-Ethyl-6-methyl-2-(1-methylpyrazol-4-y)pyrimidin-4-amines | Varies | Related to neuroprotective effects |
| 2-propyl-N-(2-(4-tosylpiperazin-l-y)ethyl)pentanamide | Varies | Similar functional groups; potential for similar bioactivity |
These comparisons underscore the unique aspects of N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amines structure and functionality while highlighting its potential uniqueness in biological activity due to the specific arrangement of substituents.
Q & A
Q. What are the critical steps for synthesizing N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine with high purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with precursor amines (e.g., 4-methylpiperazine derivatives) and pyrimidine intermediates. Key steps include:
- Coupling Reactions : Use of tosyl-protected piperazine with a pyrimidin-4-amine core under alkaline conditions.
- Purification : Employ column chromatography (e.g., chloroform:methanol gradients) followed by recrystallization.
- Characterization : Validate via ESI-MS (expected m/z ~452 [M+H]⁺) and ¹H NMR (e.g., δ 1.2–1.4 ppm for ethyl CH₃, δ 2.3–2.5 ppm for methyl groups) to confirm regiochemistry and purity .
- Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of tosyl chloride) to minimize side products.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identifies substituent positions (e.g., ethyl, methyl, and tosyl groups) via chemical shifts and splitting patterns. For example, aromatic protons in the pyrimidine ring appear at δ 6.5–8.0 ppm .
- ESI-MS : Confirms molecular weight and detects isotopic patterns.
- X-ray Crystallography (if crystals are obtainable): Resolves absolute configuration and torsional angles between the pyrimidine and piperazine rings, critical for SAR studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer :
- Substituent Variation : Systematically modify the ethyl, methyl, or tosyl groups. For example, replacing the tosyl group with other sulfonamides (e.g., mesyl) may alter receptor binding .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs). Validate with in vitro assays (e.g., IC₅₀ measurements).
- Crystallographic Data : Compare molecular conformations (e.g., dihedral angles between pyrimidine and piperazine) to activity trends in analogs .
Q. How should researchers resolve contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?
- Methodological Answer :
- Assay Validation : Ensure consistency in buffer conditions (e.g., pH, ionic strength) and cell lines used. For cellular assays, confirm membrane permeability via logP calculations (>2.0 preferred).
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to measure binding affinity directly, bypassing assay-specific artifacts .
- Data Normalization : Cross-reference with structurally similar compounds (e.g., 6-methyl-2-phenylpyrimidines) to identify assay-specific outliers .
Q. What strategies can mitigate challenges in crystallizing this compound for X-ray analysis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) mixed with non-polar antisolvents (e.g., hexane).
- Temperature Gradients : Slow cooling from 60°C to 4°C over 48 hours promotes nucleation.
- Co-crystallization : Add fragment ligands (e.g., acetate ions) to stabilize crystal packing via hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
